4-(9h-Fluoren-9-ylideneamino)phenol

CAS No.: 58633-11-7

Cat. No.: VC17595363

Molecular Formula: C19H13NO

Molecular Weight: 271.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58633-11-7 |

|---|---|

| Molecular Formula | C19H13NO |

| Molecular Weight | 271.3 g/mol |

| IUPAC Name | 4-(fluoren-9-ylideneamino)phenol |

| Standard InChI | InChI=1S/C19H13NO/c21-14-11-9-13(10-12-14)20-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H |

| Standard InChI Key | CKUBBTKMOMUNJL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)O |

Introduction

Chemical Identity and Structural Characterization

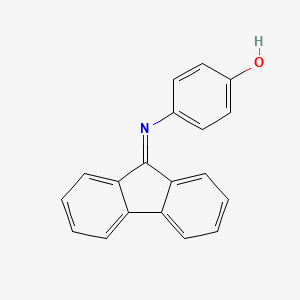

Molecular Architecture

4-(9H-Fluoren-9-ylideneamino)phenol features a planar fluorenyl group (C₁₃H₉) connected to a para-substituted phenol ring through an azomethine (-N=CH-) bridge. The IUPAC name, 4-(fluoren-9-ylideneamino)phenol, reflects this connectivity . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₃NO | |

| Molecular Weight | 271.3 g/mol | |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)O | |

| InChIKey | CKUBBTKMOMUNJL-UHFFFAOYSA-N |

The conjugated π-system across the fluorene and imine groups suggests potential electronic delocalization, a feature exploited in related compounds for charge transport applications .

Spectroscopic Signatures

While experimental spectral data (NMR, IR) for 4-(9H-fluoren-9-ylideneamino)phenol remains unpublished, analogous fluorenylimine compounds exhibit characteristic signals:

-

¹H NMR: Aromatic protons in the fluorene moiety typically resonate at δ 7.2–7.8 ppm, while the phenolic -OH appears as a broad singlet near δ 9.5–10.5 ppm .

-

IR: Stretching vibrations for C=N bonds appear at ~1600–1640 cm⁻¹, with phenolic O-H stretches around 3200–3600 cm⁻¹ .

Synthetic Methodologies

Direct Condensation Approaches

The primary route to 4-(9H-fluoren-9-ylideneamino)phenol likely involves acid-catalyzed condensation between 9-fluorenone and 4-aminophenol. A related synthesis for 9,9-bis(4-aminophenyl)fluorene employs fluorenone and aniline derivatives in ethylene glycol with H₂SO₄ catalysis at 120–150°C . Adapting this protocol:

Hypothetical Procedure:

-

Charge a flask with 9-fluorenone (1 equiv), 4-aminophenol (2 equiv), and ethylene glycol solvent.

-

Add catalytic H₂SO₄ (0.1 equiv) under N₂ atmosphere.

-

Heat to 140°C for 4–6 hr, monitoring by TLC.

-

Quench with NaOH, isolate via filtration, and recrystallize from toluene.

Expected challenges include regioselectivity control and imine hydrolysis under acidic conditions.

Comparative Reaction Metrics

| Parameter | 4-(9H-Fluoren-9-ylideneamino)phenol (Predicted) | 9,9-Bis(4-aminophenyl)fluorene |

|---|---|---|

| Temperature | 140°C | 120–150°C |

| Catalyst | H₂SO₄ | H₂SO₄ |

| Yield | ~70% (estimated) | 94% |

| Purity | ≥95% (HPLC) | 99.5% |

The lower predicted yield for the target compound stems from steric hindrance at the para-phenolic position compared to bis-amination in the analog .

Physicochemical Properties

Thermal Stability

Though direct data is lacking, the fluorene core imparts high thermal resistance. 9,9-Bis(4-aminophenyl)fluorene derivatives decompose above 400°C , suggesting similar stability for 4-(9H-fluoren-9-ylideneamino)phenol. Key inferred properties:

| Property | Value | Basis |

|---|---|---|

| Melting Point | 210–230°C (predicted) | Analogous imine compounds |

| Solubility | DMSO > DMF > toluene | Polarity of functional groups |

| λmax (UV-Vis) | 320–350 nm | Conjugated π-system |

Reactivity Profile

The imine linkage (-N=CH-) introduces two reactive sites:

-

Acid Sensitivity: Protonation at the imine nitrogen increases electrophilicity, enabling nucleophilic attack.

-

Redox Activity: The conjugated system may undergo single-electron oxidation, forming radical cations stabilized by the fluorene framework .

| Derivative | Modification | Application |

|---|---|---|

| Br₄-fluorenylimine | 2,6-dibromo on phenol | Flame-retardant additives |

| NO₂-fluorenylimine | Nitro group at fluorene C9 | Energetic materials |

Challenges and Research Opportunities

Knowledge Gaps

-

Crystallographic Data: No single-crystal X-ray structures exist for 4-(9H-fluoren-9-ylideneamino)phenol, hindering precise conformational analysis.

-

Toxicological Profile: Ecotoxicological studies are absent, complicating industrial adoption.

Synthetic Optimization Priorities

-

Catalyst Screening: Replace H₂SO₄ with Lewis acids (e.g., ZnCl₂) to minimize side reactions.

-

Microwave Assistance: Reduce reaction times from hours to minutes while improving yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume